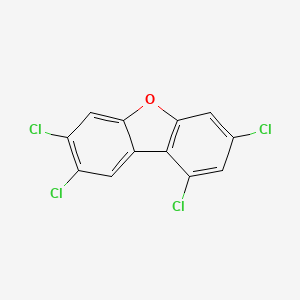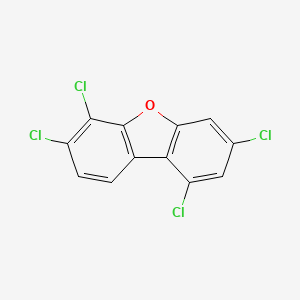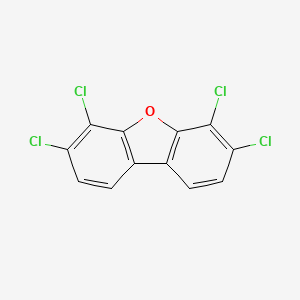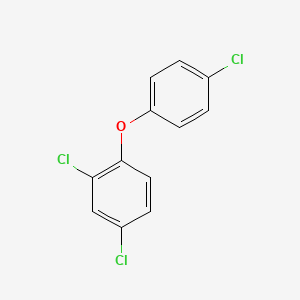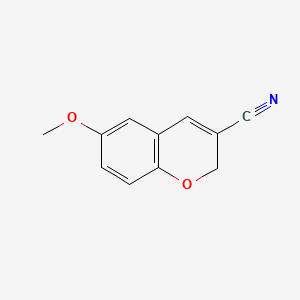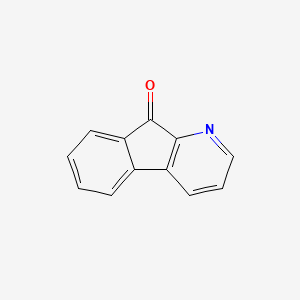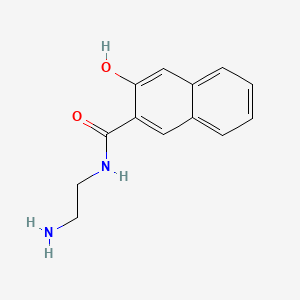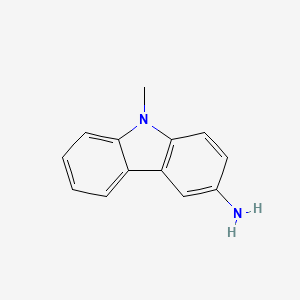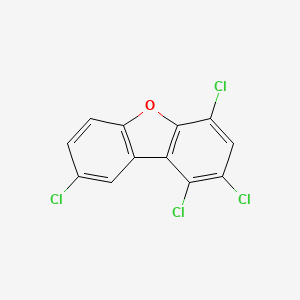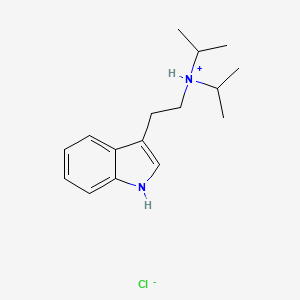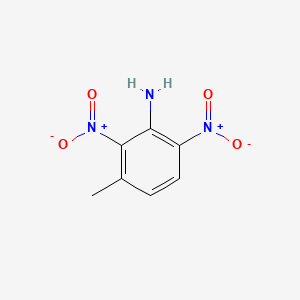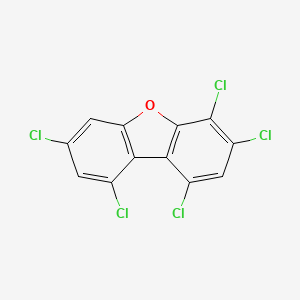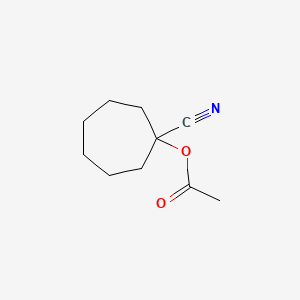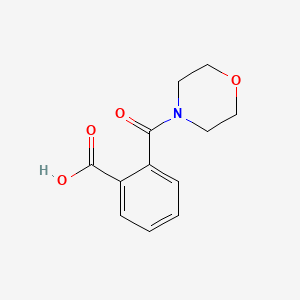![molecular formula C20H23N3 B1345225 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918479-51-3](/img/structure/B1345225.png)
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
説明
“3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was synthesized by a bromine atom nucleophilic substitution reaction . The structure of the obtained benzanthrone derivative was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Molecular Structure Analysis
The structure of a similar compound, “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one”, was characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .Chemical Reactions Analysis
The synthesis of “3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one” involved a bromine atom nucleophilic substitution reaction .科学的研究の応用
Hepatitis C Virus Inhibition
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, which share a similar structure to the compound , have been identified as effective inhibitors of the Hepatitis C Virus (HCV). These compounds have shown promise in blocking HCV replication by acting on the virus entry stage, with potential for single or combination therapeutic applications (Jiang et al., 2020).
Antiviral and Antimicrobial Activities
Urea and Thiourea derivatives of Piperazine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV) and antimicrobial activities. Certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).
PD-1/PD-L1 Inhibition for Cancer Therapy
A series of derivatives including 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile have shown inhibitory activity on the PD-1/PD-L1 interaction, which is significant in cancer therapy. These compounds can interact with PD-L1, suggesting their potential as inhibitors of the PD-1/PD-L1 signaling pathway (Narva et al., 2020).
Antibacterial and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent antibacterial efficacies and biofilm inhibition activities. They also show inhibitory activities against MurB enzyme, which is significant in addressing antibiotic resistance (Mekky & Sanad, 2020).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide compounds have been studied for their luminescent properties and photo-induced electron transfer (PET) processes. These properties are of interest in the development of pH probes and sensors (Gan et al., 2003).
Reactivity Properties and Adsorption Behavior
The reactivity properties and adsorption behavior of compounds with structures similar to 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile, like 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione, have been investigated. This research helps in understanding the stability and interaction of such compounds with biological systems (Al-Ghulikah et al., 2021).
Design and Synthesis as HCV Entry Inhibitors
The design and synthesis of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives as HCV entry inhibitors have been explored. These compounds have shown high potency against HCV, indicating their potential as antiviral therapeutic agents (Wang et al., 2022).
特性
IUPAC Name |
3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLLNLEUJZWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635970 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile | |
CAS RN |
918479-51-3 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

